

chemical and physical properties of 15-cis-Phytoene

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Compound of Interest

Compound Name: **15-cis-Phytoene**

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An In-depth Technical Guide to 15-cis-Phytoene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthetic role, and analytical methodologies for **15-cis-phytoene**. As the colorless precursor to all carotenoids in plants and microorganisms, understanding its characteristics is fundamental for research in plant physiology, metabolic engineering, and its potential applications in nutricosmetics and health.[1]

Core Chemical and Physical Properties

15-cis-Phytoene is a C40 tetraterpenoid, a symmetric molecule characterized by a system of three conjugated double bonds.[2] This structure is responsible for its unique UV-absorbing properties.[2][3] It is typically found as a colorless to light yellow oil or may contain solid particles.[4][5][6] Due to its sensitivity to light and temperature, it requires storage in the dark at low temperatures, such as -80°C, often in an amber vial.[4]

Table 1: Chemical and Physical Properties of **15-cis-Phytoene**

Property	Value	Source
IUPAC Name	(6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene	[1] [7]
CAS Number	13920-14-4	[1] [4] [7]
Molecular Formula	C ₄₀ H ₆₄	[1] [4] [7]
Molecular Weight	544.9 g/mol	[1] [7]
Monoisotopic Mass	544.500802041 Da	[7]
Appearance	Clear Colourless to Pale Yellow Oil	[5] [6]
Boiling Point	620.3°C at 760 mmHg (Predicted)	[8]
Density	0.865 g/cm ³ (Predicted)	[8]
Solubility	Soluble in Chloroform, Ethyl Acetate; Insoluble in water	[6] [9]
XLogP3	15.3	[8]

Spectral Properties

Unlike most carotenoids which are colored, **15-cis-phytoene**'s three conjugated double bonds cause it to absorb light maximally in the UVB range, rendering it colorless to the human eye.[\[2\]](#) [\[3\]](#) This property is central to its growing interest as a UV-protective ingredient.[\[10\]](#)

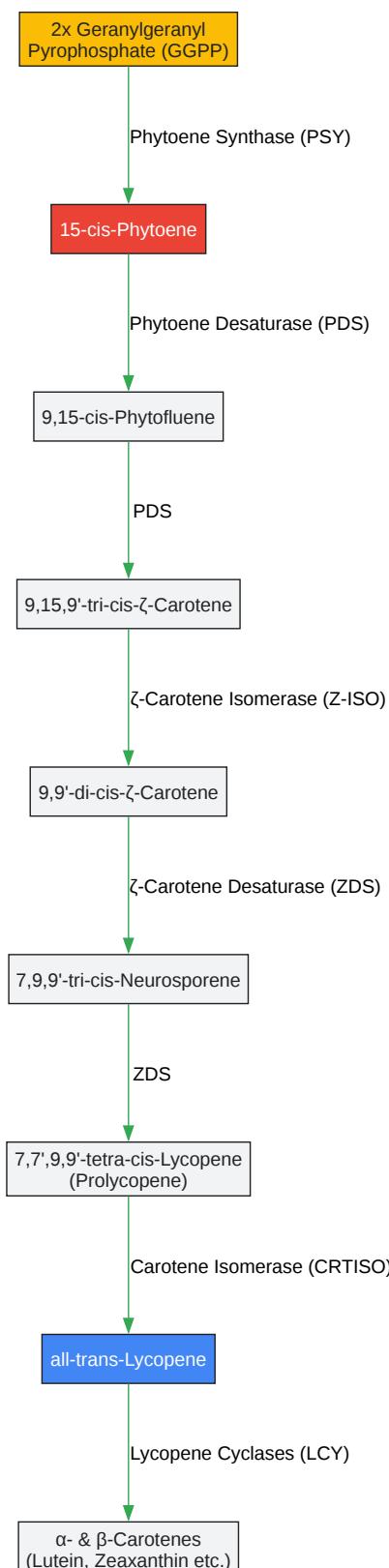
Table 2: Spectral Properties of **15-cis-Phytoene**

Spectral Method	Key Characteristics	Source
UV-Vis Absorption	Maxima (λ_{max}) at 275, 285, and 297 nm in MeOH/MTBE	[10]
^{13}C NMR	Used for structural elucidation, particularly to confirm the cis configuration at the 15,15' bond.	[7] [11]
Mass Spectrometry	High-resolution mass spectrometry is used to validate product identity. LC-MS methods are available.	[1] [7]

Biosynthesis and Signaling Pathways

15-cis-Phytoene is the foundational molecule in the carotenoid biosynthetic pathway.[\[1\]](#)[\[12\]](#) Its synthesis is the first committed and rate-limiting step in the production of all downstream carotenoids, such as lycopene and β -carotene.[\[12\]](#)[\[13\]](#) The pathway begins in the plastids with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene synthase (PSY).[\[1\]](#)[\[13\]](#) This enzyme's activity is a critical point of regulation for the entire pathway.[\[12\]](#)[\[13\]](#)

Following its synthesis, **15-cis-phytoene** is sequentially desaturated and isomerized by a series of enzymes, including phytoene desaturase (PDS), ζ -carotene isomerase (Z-ISO), ζ -carotene desaturase (ZDS), and carotene cis-trans isomerase (CRTISO), to ultimately form the red-colored all-trans-lycopene.[\[14\]](#)[\[15\]](#) This multi-step process in plants and cyanobacteria is known as the poly-cis pathway.[\[14\]](#)

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Caption: The plant carotenoid biosynthesis pathway starting from GGPP.[13][14][15]

Experimental Protocols

A common protocol for the extraction of **15-cis-phytoene** from biological samples (e.g., plant tissues, microalgae) involves solvent extraction followed by chromatographic purification.

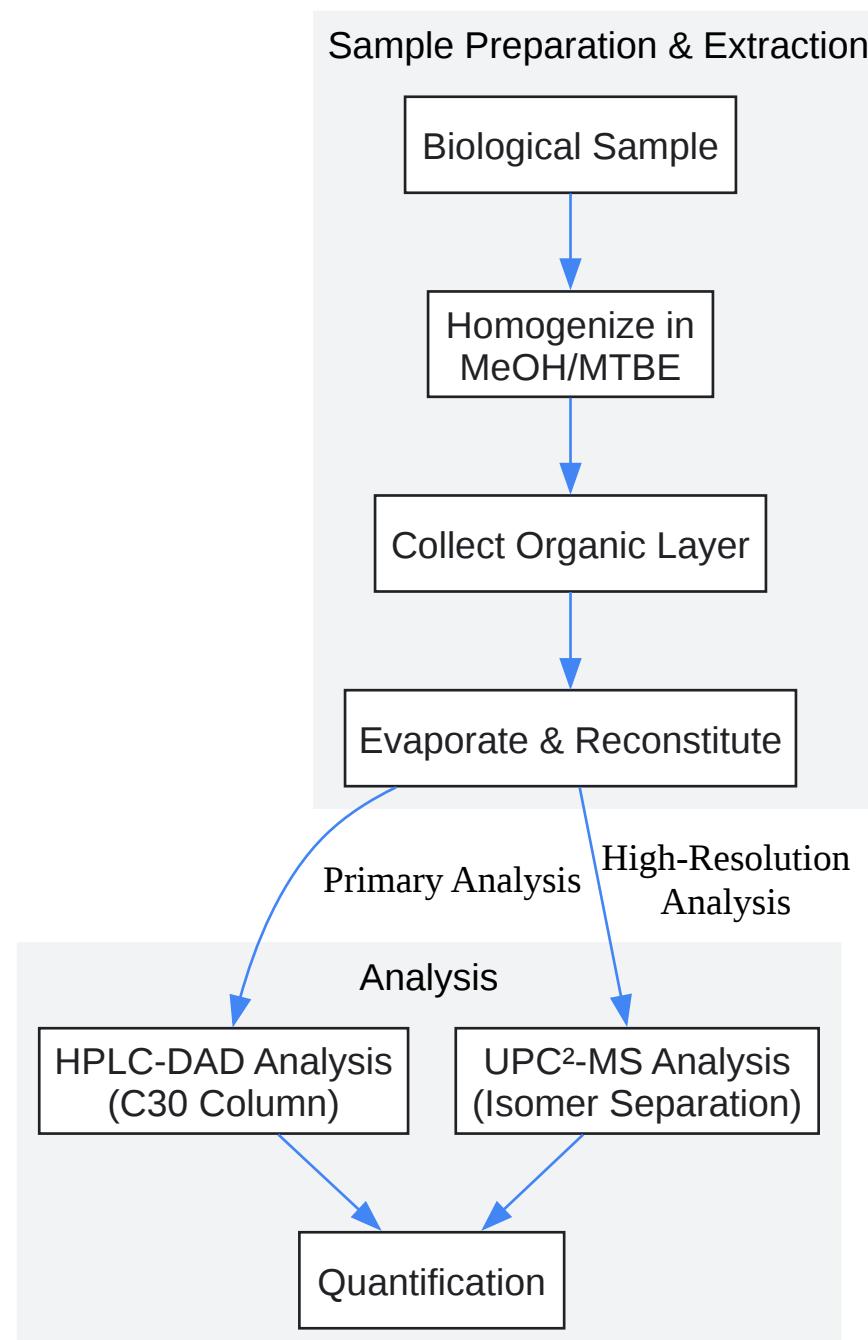
- Homogenization: The biological sample is homogenized in a suitable solvent mixture. A common choice is a methanol/methyl tert-butyl ether (MeOH/MTBE) solution (e.g., 8:2 v/v).
[10][16] An internal standard, such as α -carotene, may be added for quantification.[17]
- Extraction: The mixture is vortexed or sonicated to ensure complete extraction of lipids and carotenoids.
- Phase Separation: A saturated sodium chloride solution is added to induce phase separation.[16]
- Collection: The upper organic layer, containing the carotenoids, is carefully collected.[16]
- Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried extract is then reconstituted in a small volume of a suitable solvent (e.g., ethyl acetate or MeOH/MTBE 1:1) for analysis.[16][17]
- Purification (HPLC): The crude extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C30 column, which is effective for separating carotenoid isomers.[17] An elution gradient with a mobile phase of methanol and MTBE is typically used.[17]

Accurate detection and quantification of **15-cis-phytoene** require high-resolution analytical techniques due to its structural similarity to other isomers.

- HPLC with Diode Array Detection (HPLC-DAD): This is a standard method for carotenoid analysis. The C30 column separates the isomers, and the diode array detector identifies **15-cis-phytoene** by its characteristic UV absorption spectrum with maxima at approximately 275, 285, and 297 nm.[10]
- Ultra-Performance Convergence Chromatography-Mass Spectrometry (UPC²-MS): This advanced technique offers superior resolution for separating stereoisomers. It is highly

effective for quantifying **15-cis-phytoene**, especially in complex biological extracts like those from *Dunaliella salina*.^[1]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex matrices, LC-MS/MS provides high sensitivity and specificity. Samples are typically filtered through a 0.22 μm membrane before injection into an UPLC-APCI-MS/MS system for analysis.^{[16][18]}



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Caption: General experimental workflow for **15-cis-phytoene** analysis.

Conclusion

15-cis-Phytoene is a pivotal molecule in the realm of carotenoid research. Its unique chemical and physical properties, particularly its colorless nature and UVB absorption, distinguish it from downstream carotenoids. A thorough understanding of its role in biosynthesis and the application of precise experimental protocols are essential for researchers investigating plant metabolism, developing photoprotective agents, and exploring novel applications in the pharmaceutical and nutricosmetic industries.

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